2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one
Description
2-((Phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a fused heterocyclic compound featuring a dihydroquinolinone core with a phenylaminomethyl substituent at position 2. This compound is synthesized via condensation reactions involving 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one derivatives and phenylamine-containing reagents under basic or catalytic conditions (e.g., piperidine in ethanol) .
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(anilinomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
InChI |
InChI=1S/C19H18N2O/c22-19-16(13-20-17-9-2-1-3-10-17)12-15-7-4-6-14-8-5-11-21(19)18(14)15/h1-4,6-7,9-10,12,20H,5,8,11,13H2 |
InChI Key |
PHNBSHZEVFUWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CNC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 6e | Pseudomonas aeruginosa | 19 mm zone of inhibition |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has been explored in various studies. For example:
- A series of derivatives were tested against human cancer cell lines such as HCT-116 and MCF-7.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
These results indicate a promising anticancer activity profile, suggesting that structural modifications could lead to more potent anticancer agents .
Case Study 1: Antimicrobial Screening
A study published in RSC Advances screened a range of synthesized quinoline derivatives for antimicrobial activity. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against Mycobacterium smegmatis and other pathogens .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of modified quinoline derivatives demonstrated significant cytotoxicity against breast and colon cancer cell lines. The study utilized various structural modifications to optimize the activity and reduce toxicity .
Mechanism of Action
The mechanism of action of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives synthesized in the same chemical family. Key analogs include:
Substituent Impact :
- Phenylaminomethyl: Introduces basicity and hydrogen-bonding capacity, which may enhance receptor binding in biological systems.
- Arylmethylene (28a-d) : Enhances planarity and π-stacking but reduces solubility in polar solvents.
- Acetyl (1c) : Electron-withdrawing effects stabilize the carbonyl group, altering reactivity in condensation reactions .
Key Trends :
- Piperidine catalysis is common for condensation reactions, improving yields by 15–20% compared to uncatalyzed conditions.
- Solvent polarity (ethanol vs. acetic acid) influences product stability and crystallization.
Physicochemical and Spectral Data
Elemental Analysis :
Biological Activity
The compound 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound features a pyridoquinoline backbone with an amino group and a phenyl moiety. The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives. For example, one synthesis route includes the condensation of appropriate aniline derivatives with pyridoquinoline precursors, often utilizing reagents like formaldehyde and sodium cyanoborohydride for methylation processes .
Mechanisms of Biological Activity
The biological activity of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has been attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related pyrido[2,3-d]pyrimidines have demonstrated potent inhibitory activity against CDK4/6, leading to cell cycle arrest in cancer models .
- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative effects on various cancer cell lines. The mechanism is believed to involve the downregulation of key oncogenic pathways and induction of apoptosis in tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one on breast cancer cells (MCF-7), the compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: In Vivo Studies
An in vivo study using mouse xenograft models demonstrated that administration of this compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects.
Discussion
The biological activity of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one suggests significant potential for therapeutic applications in oncology. Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a candidate for further development as an anticancer agent. However, additional studies are necessary to fully elucidate its pharmacokinetics and long-term safety profile.
Q & A
Q. What mechanistic hypotheses explain the compound’s selectivity for specific isoforms of cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
